3-[4-[2-Isopropoxyethoxy)methyl]phenoxy]-1,2-propanediol
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Overview
Description
3-[4-[2-Isopropoxyethoxy)methyl]phenoxy]-1,2-propanediol is a chemical compound that serves as an intermediate in the synthesis of various pharmaceuticals, particularly beta-blockers like Bisoprolol . This compound is characterized by its phenoxy group attached to a propanediol backbone, with an isopropoxyethoxy substituent, making it a versatile intermediate in organic synthesis.
Mechanism of Action
Target of Action
The primary target of 3-[4-[2-Isopropoxyethoxy)methyl]phenoxy]-1,2-propanediol is the β1-adrenergic receptor . These receptors are concentrated in the heart muscle cells, heart conduction tissue, and kidney juxtaglomerular cells .
Mode of Action
This compound selectively targets β1-adrenergic receptors, blocking the stimulation of these receptors by epinephrine . This blocking action prevents the activation of the sympathetic nervous system’s fight-or-flight response .
Biochemical Pathways
Given its similarity to bisoprolol, a known β1-adrenergic receptor blocker, it is likely that it affects similar pathways .
Pharmacokinetics
Bisoprolol, a similar compound, is known to have a long half-life and can be used once daily to reduce the need for multiple doses .
Result of Action
The molecular and cellular effects of this compound’s action are likely to be similar to those of Bisoprolol. By blocking β1-adrenergic receptors, it prevents the activation of the sympathetic nervous system’s fight-or-flight response, which can lead to a reduction in heart rate and blood pressure .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-[2-Isopropoxyethoxy)methyl]phenoxy]-1,2-propanediol typically involves the reaction of 4-hydroxybenzyl alcohol with 2-isopropoxyethanol in the presence of activated silica and optionally, a solvent . The reaction proceeds through the formation of an ether linkage, facilitated by the dehydration of the hydroxy groups.
Industrial Production Methods
In industrial settings, the production of this compound is optimized for high yield and purity. The process involves careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure efficient conversion and minimal by-products .
Chemical Reactions Analysis
Types of Reactions
3-[4-[2-Isopropoxyethoxy)methyl]phenoxy]-1,2-propanediol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
3-[4-[2-Isopropoxyethoxy)methyl]phenoxy]-1,2-propanediol has several applications in scientific research:
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Industry: The compound is used in the production of various industrial chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
Bisoprolol: A beta-blocker that shares a similar structure and is used to treat high blood pressure.
Metoprolol: Another beta-blocker with a similar mechanism of action but different pharmacokinetic properties.
Atenolol: A beta-blocker that is also used for cardiovascular conditions but has a different chemical structure.
Uniqueness
3-[4-[2-Isopropoxyethoxy)methyl]phenoxy]-1,2-propanediol is unique due to its specific substituents, which provide distinct chemical properties and reactivity. Its role as an intermediate in the synthesis of beta-blockers highlights its importance in medicinal chemistry .
Properties
CAS No. |
1797024-50-0 |
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Molecular Formula |
C15H24O5 |
Molecular Weight |
284.352 |
IUPAC Name |
3-[4-(2-propan-2-yloxyethoxymethyl)phenoxy]propane-1,2-diol |
InChI |
InChI=1S/C15H24O5/c1-12(2)19-8-7-18-10-13-3-5-15(6-4-13)20-11-14(17)9-16/h3-6,12,14,16-17H,7-11H2,1-2H3 |
InChI Key |
CDBFGJHSYVVSCA-UHFFFAOYSA-N |
SMILES |
CC(C)OCCOCC1=CC=C(C=C1)OCC(CO)O |
Origin of Product |
United States |
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